1-Butoxy-6-nitrobenzotriazole
Description
1-Butoxy-6-nitrobenzotriazole is a benzotriazole derivative characterized by a nitro group at the 6-position and a butoxy substituent at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with a fused benzene and triazole ring system, widely studied for their applications in medicinal chemistry, materials science, and organic synthesis. The nitro and alkoxy groups in this compound likely influence its electronic properties, solubility, and reactivity, making it a candidate for specialized applications such as bioorthogonal labeling or catalysis .
Properties
IUPAC Name |
1-butoxy-6-nitrobenzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-2-3-6-17-13-10-7-8(14(15)16)4-5-9(10)11-12-13/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTDGAGXKMIILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for synthesizing nitrobenzotriazoles, including 1-butoxy-6-nitrobenzotriazole, involves electrophilic nitration. This process typically uses a mixture of nitric acid and sulfuric acid to introduce the nitro group into the benzotriazole ring . The reaction conditions can be modified to control the orientation of the nitro group on the benzotriazole ring.
Industrial Production Methods
Industrial production of nitrobenzotriazoles often involves large-scale nitration reactions. These reactions are carried out in specialized reactors designed to handle the corrosive nature of the reagents and the exothermic nature of the nitration process. The products are then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Butoxy-6-nitrobenzotriazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The nitro group on the benzotriazole ring makes it susceptible to nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products
Nucleophilic Substitution: Substituted benzotriazoles with various functional groups depending on the nucleophile used.
Reduction: Aminobenzotriazoles are the primary products.
Oxidation: Oxidized derivatives of benzotriazole.
Scientific Research Applications
1-Butoxy-6-nitrobenzotriazole has several applications in scientific research:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-butoxy-6-nitrobenzotriazole involves its interaction with specific molecular targets. The nitro group on the benzotriazole ring can participate in various chemical reactions, making the compound a versatile intermediate. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-Butoxy-6-nitrobenzotriazole with analogous benzotriazole and benzothiazole derivatives, focusing on substituent effects, physicochemical properties, and functional roles.
Substituent Effects and Reactivity
- This compound vs. 3-Benztriazole-5-yl difluoro-methyl-5-trifluoromethyl benztriazole (Compound 3, ):
The trifluoromethyl and difluoromethyl groups in Compound 3 enhance electrophilicity and metabolic stability compared to the butoxy-nitro derivative. However, the butoxy group in this compound may improve lipophilicity, favoring membrane permeability in biological systems . - 6-Nitro-1,3-benzothiazole-2(3H)-thione ():
The thione group in this benzothiazole derivative introduces sulfur-based reactivity (e.g., nucleophilic substitution), absent in the benzotriazole analog. The nitro group at the 6-position is common to both, but the benzotriazole core provides additional nitrogen sites for coordination or hydrogen bonding .
Physicochemical Properties
*Calculated based on structure; †Direct data unavailable for this compound; inferred from analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
